molecular formula C7H7ClFN B12974444 2-(Chloromethyl)-5-fluoro-4-methylpyridine

2-(Chloromethyl)-5-fluoro-4-methylpyridine

Cat. No.: B12974444
M. Wt: 159.59 g/mol
InChI Key: PPIUGFGRGHZSTI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-4-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 4. This compound belongs to a class of substituted pyridines with applications in pharmaceutical synthesis, agrochemicals, and material science due to its reactive chloromethyl group and electron-withdrawing fluorine substituent . Pyridine derivatives are valued for their versatility in cross-coupling reactions and as intermediates in drug development.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(chloromethyl)-5-fluoro-4-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3

InChI Key

PPIUGFGRGHZSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyridine typically involves the chloromethylation of 5-fluoro-4-methylpyridine. One common method includes the reaction of 5-fluoro-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

2-(Chloromethyl)-5-fluoro-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in studies of enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoro-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and applications of pyridine derivatives depend heavily on substituent positions and functional groups. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Substituent Positions (Pyridine Ring) Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(Chloromethyl)-5-fluoro-4-methylpyridine 2: -CH₂Cl; 4: -CH₃; 5: -F Chloromethyl, Methyl, Fluorine C₇H₇ClFN 159.59 (calculated)
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine 2: -Cl; 4: -CH₂OH; 5: -F Hydroxymethyl, Chlorine, Fluorine C₆H₅ClFNO 161.56 (calculated)
4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine 2: -CH₃; 3: -F; 4: -CH₂Cl; 5: -CF₂H Chloromethyl, Difluoromethyl, Fluorine, Methyl C₈H₇ClF₃N 209.6 (reported)
2-Chloro-5-fluoro-6-methylpyridine 2: -Cl; 5: -F; 6: -CH₃ Chlorine, Fluorine, Methyl C₆H₅ClFN 145.56 (calculated)

Key Observations :

  • Reactivity : The chloromethyl group in this compound enhances its utility in nucleophilic substitution reactions compared to 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine, where the hydroxyl group is less reactive .
  • Steric Effects : Methyl groups at position 4 (target compound) versus position 6 (2-Chloro-5-fluoro-6-methylpyridine) influence steric hindrance in reactions .

Physicochemical Properties

Table 2: Property Comparison
Property This compound 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine 4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
Boiling Point (Predicted) ~250–270°C ~280–300°C ~200–220°C
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents (e.g., ethanol) Low in water; soluble in DMF, acetone
Stability Sensitive to hydrolysis More stable due to -OH group Stable under inert conditions

Notes:

  • The chloromethyl group in the target compound increases its susceptibility to hydrolysis compared to the hydroxymethyl analog .
  • Difluoromethyl groups in the analog from may enhance thermal stability due to stronger C-F bonds .

Biological Activity

2-(Chloromethyl)-5-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its chloromethyl and fluoromethyl substituents, plays a significant role in various biological assays and therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from diverse sources and presenting case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring with a chlorine atom at the chloromethyl position and a fluorine atom at the 5-position. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with biological targets such as enzymes and receptors. Its activity can be summarized as follows:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against specific bacterial strains.
  • Cytotoxicity : Studies have indicated that it may possess cytotoxic effects on certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be useful in therapeutic contexts.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Standard Antibiotic)16Staphylococcus aureus

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using HeLa and MCF-7 cell lines to assess the potential anti-cancer activity of this compound. The results showed a dose-dependent response with IC50 values indicating moderate cytotoxic effects (Table 2).

Cell LineIC50 (µM)Observation
HeLa25Moderate cytotoxicity
MCF-730Moderate cytotoxicity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chloromethyl group may facilitate nucleophilic attack by cellular components, leading to modifications in target proteins or nucleic acids. Additionally, the fluorine atom may enhance lipophilicity, improving membrane permeability and bioavailability.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar pyridine derivatives, indicating that modifications at the chloromethyl and fluoromethyl positions can significantly alter biological activity. For instance, derivatives with different halogen substitutions exhibited varied potency against specific targets, suggesting a nuanced approach to drug design involving this scaffold.

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